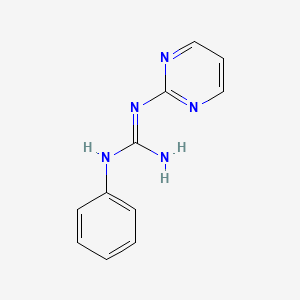

1-Phenyl-3-pyrimidin-2-ylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrimidin-2-ylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10(15-9-5-2-1-3-6-9)16-11-13-7-4-8-14-11/h1-8H,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTCJPJJVITAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=NC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N/C2=NC=CC=N2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 3 Pyrimidin 2 Ylguanidine and Its Structural Analogs

Direct Synthesis Approaches

Direct synthesis methods focus on the construction of the core 1-phenyl-3-pyrimidin-2-ylguanidine scaffold. These approaches often involve the coupling of pre-formed pyrimidine (B1678525) and phenylguanidine precursors or the assembly of the entire structure through multi-component reactions.

Condensation Reactions with Guanidine (B92328) Precursors

A prevalent method for synthesizing this compound and its analogs involves the condensation of a pyrimidine-containing precursor with a suitable guanidine derivative. A common strategy begins with the reaction of dicyandiamide (B1669379) with a β-keto ester, such as ethyl acetoacetate (B1235776), under basic conditions. acs.orgnih.gov This is followed by a nucleophilic addition of an aniline (B41778) derivative, like 4-propoxyaniline, to form the desired phenylpyrimidinylguanidine. acs.orgnih.gov

The key intermediate in this process is often a substituted 2-cyanoguanidinopyrimidine. For instance, the condensation of dicyandiamide with ethyl acetoacetate yields 2-cyanoguanidino-4,6-dimethylpyrimidine. nih.gov Subsequent reaction with an aniline derivative affords the final product. nih.gov The flexibility of this method allows for the introduction of various substituents on both the pyrimidine and phenyl rings by using appropriately substituted starting materials. However, the yields can sometimes be modest, and the solubility of the final products can be a concern. nih.gov

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like this compound from simple starting materials in a single step. nih.govorganic-chemistry.org These reactions are advantageous due to their high atom economy and the ability to generate molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are widely applied to the synthesis of related heterocyclic systems. nih.govorganic-chemistry.orgacsgcipr.org

For example, the Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidines, which can be precursors to pyrimidine-based compounds. organic-chemistry.org Similarly, the Hantzsch dihydropyridine (B1217469) synthesis is another MCR that can be adapted for the creation of pyridine (B92270) and pyrimidine-like scaffolds. nih.govorganic-chemistry.org The general approach involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine derivative. organic-chemistry.org Theoretical studies have also been conducted to understand the mechanisms of MCRs leading to fused pyrimidine systems like pyrido[2,3-d]pyrimidines, which can provide insights for designing new synthetic routes. nih.gov

Synthesis of Substituted this compound Derivatives

The biological activity of this compound can be fine-tuned by introducing various substituents onto its core structure. This section explores strategies for modifying the phenyl and pyrimidine rings, as well as for incorporating other heterocyclic systems.

Strategies for Aromatic Substitution on Pyrimidine and Phenyl Moieties

Substitution on the pyrimidine and phenyl rings is a key strategy for creating diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. acs.orgmdpi.comnih.gov

Pyrimidine Moiety: Nucleophilic aromatic substitution (SNA_r_) is a common method for introducing substituents onto the pyrimidine ring. stackexchange.com The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. youtube.com The C2, C4, and C6 positions are the most electrophilic. stackexchange.com The regioselectivity of the substitution can be influenced by the electronic properties of the existing substituents and the nature of the nucleophile. stackexchange.com For instance, a second synthetic route can be optimized where a Suzuki-Miyaura reaction is performed first, followed by the guanylation reaction to overcome poor reactivity with certain starting materials. mdpi.com

Phenyl Moiety: Modifications on the phenyl ring are typically achieved by starting with a substituted aniline derivative in the condensation step. acs.orgnih.gov For example, using various benzylamines in the nucleophilic addition step can lead to a range of substituted phenylpyrimidinylguanidines with altered properties, such as improved water solubility. nih.gov Attempts to use benzylamines with strong electron-withdrawing groups have sometimes been unsuccessful, highlighting the influence of electronic effects on the reaction's success. acs.org

Heterocyclic Ring Incorporations and Modifications

Incorporating other heterocyclic rings into the this compound scaffold can lead to novel compounds with potentially enhanced biological activities. nih.gov This can be achieved by using starting materials that already contain a heterocyclic moiety or by performing cyclization reactions on a pre-existing derivative.

For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, demonstrating the fusion of a thiadiazole ring system. nih.gov The synthesis of thiazolo[5,4-d]pyrimidines has been achieved through microwave-assisted multicomponent reactions, showcasing a method for fusing a thiazole (B1198619) ring to the pyrimidine core. researchgate.net The synthesis of piperidine-containing derivatives has also been explored, often through multi-component reactions or the functionalization of pre-existing piperidine (B6355638) rings. ajchem-a.com

Table 1: Examples of Synthesized this compound Analogs and their Synthetic Approaches

| Compound | Synthetic Approach | Key Starting Materials | Reference |

|---|---|---|---|

| 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | Condensation Reaction | 2-Cyanoguanidino-4,6-dimethylpyrimidine, Benzylamine | acs.org |

| 1-(4-Methyl-6-(phenethylamino)pyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine | Condensation Reaction | 2-Cyanoguanidino-4-methyl-6-chloropyrimidine, 2-Phenylethylamine, 4-Propoxyaniline | acs.org |

| 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine | Condensation Reaction | 2-Cyanamido-4-hydroxy-6-methylpyrimidine, 4-Propoxyaniline | nih.gov |

| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | Multi-step synthesis involving heterocyclic ring formation | Substituted pyrimidine and thiadiazole precursors | nih.gov |

| Thiazolo[5,4-d]pyrimidines | Microwave-assisted multicomponent reaction | 5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, Thiourea (B124793) | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrimidine derivatives, including analogs of this compound. researchgate.netnanobioletters.comscilit.comnih.govfoliamedica.bg This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. nih.gov

Microwave irradiation has been successfully employed in the synthesis of various pyrimidine-containing scaffolds. For example, the synthesis of aminopyrimidine derivatives has been achieved through a microwave-assisted condensation of chalcones and guanidine. nanobioletters.com The Biginelli condensation, a multicomponent reaction for the synthesis of tetrahydropyrimidines, has also been efficiently carried out under microwave irradiation. foliamedica.bg The rapid and efficient nature of microwave-assisted synthesis makes it an attractive method for the preparation of libraries of this compound analogs for biological screening. scilit.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 24 hours | 42-55% | nih.gov |

| Microwave-Assisted | 8 minutes | 69-88% | nih.gov |

Green Chemistry Principles in Synthetic Pathways

The growing emphasis on sustainable chemical manufacturing has led to the adoption of green chemistry principles in the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One prominent green methodology is the use of microwave-assisted synthesis . researchgate.netnanobioletters.comscilit.comnih.govfoliamedica.bg This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of the pyrimidine core of the target molecule. researchgate.netnanobioletters.comscilit.comnih.govfoliamedica.bg

Another key aspect of green synthesis is the use of environmentally benign solvents, with water being the most desirable. researchgate.net Research has shown that certain synthetic steps in the preparation of guanidine and pyrimidine derivatives can be effectively carried out in aqueous media, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Furthermore, the development of one-pot synthesis or multi-component reactions represents a significant advancement in green chemistry. nih.govoiccpress.comnih.gov These strategies improve process efficiency by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and saving time and energy. nih.gov The synthesis of polysubstituted pyrimidines and other heterocyclic systems has been successfully demonstrated using one-pot methodologies. nih.govoiccpress.comnih.govcore.ac.uk

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing novel analogs. The synthesis of this compound typically involves two key transformations: the formation of the pyrimidine ring and the subsequent guanylation reaction.

A common route to synthesize the 2-aminopyrimidine (B69317) core involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine or a guanidine derivative. The mechanism of this cyclocondensation reaction generally proceeds through a series of addition and dehydration steps. For instance, in the Biginelli reaction, which produces dihydropyrimidines, the proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea (or in this context, guanidine). This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the pyrimidine ring. researchgate.net

The guanylation step, which introduces the phenylguanidine moiety, can be achieved through various methods. A widely used approach is the reaction of 2-aminopyrimidine with a phenyl-substituted guanylating agent. nih.gov One common type of guanylating agent is a substituted S-methylisothiourea, such as N,N′-di-Boc-S-methylisothiourea. The reaction with an amine, in this case, 2-aminopyrimidine, proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the isothiourea, leading to the displacement of the methylthiol group and formation of the guanidine linkage. The use of a mercury salt like HgCl2 often facilitates this process by acting as a thiophile to activate the leaving group. nih.gov

Alternatively, carbodiimides can be employed as guanylating agents. The reaction of a carbodiimide (B86325) with an amine involves the nucleophilic addition of the amine to one of the double bonds of the carbodiimide, forming a reactive intermediate that rearranges to the guanidine product. thieme-connect.de

The table below summarizes some of the key synthetic reactions and their mechanistic features relevant to the synthesis of this compound.

| Reaction Type | Key Reactants | Mechanistic Features |

| Pyrimidine Synthesis (Cyclocondensation) | 1,3-Dicarbonyl compound, Guanidine | Formation of N-acyliminium ion, nucleophilic addition, cyclization, dehydration. researchgate.net |

| Guanylation | 2-Aminopyrimidine, Substituted Isothiourea | Nucleophilic attack by the amine, displacement of the leaving group (e.g., methylthiol). nih.gov |

| Guanylation | 2-Aminopyrimidine, Carbodiimide | Nucleophilic addition of the amine to the carbodiimide, rearrangement to the guanidine. thieme-connect.de |

Advanced Structural Characterization and Elucidation of 1 Phenyl 3 Pyrimidin 2 Ylguanidine and Its Complexes

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within a molecule.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the analysis of phenylpyrimidinylguanidine derivatives, specific chemical shifts (δ) are observed for the protons on the phenyl and pyrimidine (B1678525) rings, as well as for the N-H protons of the guanidine (B92328) group. For instance, in a related compound, signals corresponding to the aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, while protons on the pyrimidine ring also exhibit characteristic shifts. The integration of these signals corresponds to the number of protons, and their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent proton-proton couplings.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify their chemical environment. In phenylpyrimidinylguanidine structures, distinct signals are expected for the carbons of the phenyl ring, the pyrimidine ring, and the central guanidinyl carbon. The chemical shift of the guanidinyl carbon is particularly characteristic. For example, in studies of similar molecules, the carbons of the pyrimidine ring show resonances at specific ppm values that confirm the ring's structure. google.comnih.gov

To unambiguously assign all proton and carbon signals, especially in complex molecules or their biological complexes, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons, for example, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, such as linking the phenyl and pyrimidine rings through the guanidine group.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule and for studying its interaction with biological macromolecules, such as proteins. acs.org For example, Saturation Transfer Difference (STD) NMR, a related technique, has been used to confirm the interaction between phenylpyrimidinylguanidine derivatives and the DNA-binding domain of the FOXO3 protein by detecting signals from the compound when it is bound to the protein. acs.org

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. For phenylpyrimidinylguanidine compounds, the IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching frequencies for the amine and imine groups within the guanidine moiety, C=N stretching of the guanidine and pyrimidine groups, and C-H and C=C stretching vibrations characteristic of the aromatic phenyl and pyrimidine rings. For related compounds, these bands appear at specific wavenumbers (cm⁻¹), confirming the presence of the core structural components. google.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. In the analysis of phenylpyrimidinylguanidine derivatives, the protonated molecule [M+H]⁺ is often observed, and its mass-to-charge ratio (m/z) is compared with the calculated value to confirm the molecular formula. google.comnih.gov The fragmentation pattern can also provide evidence for the structure, showing the loss of specific fragments like the phenyl or pyrimidine moieties.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For a compound like 1-Phenyl-3-pyrimidin-2-ylguanidine, which contains multiple chromophores (the phenyl ring, the pyrimidine ring, and the guanidine group), the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions.

The phenyl and pyrimidine rings are aromatic systems with delocalized π electrons, leading to characteristic π → π* transitions. The nitrogen and oxygen atoms in the pyrimidine and guanidine moieties possess non-bonding electrons (n electrons), which can undergo n → π* transitions. The conjugation between the phenyl ring, the guanidine linker, and the pyrimidine ring would likely influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the individual, unconjugated chromophores. A detailed analysis would involve assigning the observed absorption bands to specific electronic transitions within the molecule, supported by theoretical calculations. However, no specific experimental UV-Vis spectra for this compound have been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would yield definitive data on the molecular structure, conformation, and intermolecular interactions of this compound.

Unit Cell Parameters and Space Group Analysis

A crystallographic study would begin by defining the unit cell, which is the basic repeating unit of the crystal lattice. This includes determining the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). The space group, which describes the symmetry elements of the crystal, would also be identified. This fundamental data is crucial for solving the crystal structure. Without experimental data, these parameters for this compound remain unknown.

Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved, a complete set of geometric parameters can be tabulated. This would include:

Bond Lengths: The precise distances between covalently bonded atoms (e.g., C-N bonds in the guanidine group, C-C bonds in the phenyl ring). These values provide insight into bond order and electronic delocalization.

Bond Angles: The angles formed by three connected atoms, which define the local geometry around each atom.

A data table for these parameters would be constructed from the crystallographic information file (CIF).

Molecular Conformation and Stereochemistry

Analysis of torsion angles would reveal the preferred three-dimensional shape (conformation) of the molecule in the solid state. This includes the relative orientation of the phenyl and pyrimidine rings with respect to the central guanidine unit. Key questions, such as whether the molecule is planar or twisted, would be answered. The stereochemistry, if any, would also be unambiguously determined.

Crystal Packing Analysis

This analysis focuses on how individual molecules of this compound arrange themselves in the crystal lattice. It involves identifying and characterizing intermolecular interactions, such as hydrogen bonds (e.g., between the N-H groups of the guanidine and nitrogen atoms of the pyrimidine ring), π-π stacking between the aromatic rings, and van der Waals forces. These interactions govern the stability and physical properties of the crystal.

Computational and Theoretical Investigations of 1 Phenyl 3 Pyrimidin 2 Ylguanidine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules. For a compound like 1-Phenyl-3-pyrimidin-2-ylguanidine, these methods can predict its three-dimensional structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of a molecule. Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, this would involve optimizing the relative orientations of the phenyl and pyrimidinyl rings and the geometry of the guanidine (B92328) bridge. The resulting optimized structure provides critical information about the molecule's shape and potential intramolecular interactions, such as hydrogen bonding.

Basis Set Selection and Level of Theory (e.g., B3LYP, 6-31G**, 6-311G++)

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. A common and well-validated level of theory is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides a good balance between computational cost and accuracy for organic molecules.

The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate descriptions but are more computationally demanding.

6-31G** : This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which are crucial for accurately describing bonding in molecules with heteroatoms and strained rings.

6-311G++ : This is a triple-split valence basis set that includes diffuse functions (+) on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or significant electron delocalization, all of which are relevant to this compound.

A typical computational study would involve geometry optimization at the B3LYP/6-31G** level, followed by single-point energy calculations or further optimization with the larger 6-311G++ basis set for more refined electronic properties.

Electronic Structure Analysis

Once the geometry is optimized, a variety of analyses can be performed to understand the electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine (B1678525) and guanidine moieties, while the LUMO may be distributed over the phenyl and pyrimidine rings.

Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values:

Red : Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack. For this compound, these would likely be around the nitrogen atoms of the pyrimidine ring and the guanidine group.

Blue : Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Green/Yellow : Regions of neutral potential.

The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. NBO analysis can also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. In this compound, NBO analysis would quantify the charge on each atom and identify key stabilizing interactions, such as those between the lone pairs of the nitrogen atoms and the π-systems of the aromatic rings.

Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| Guanidine N (central) | -0.75 |

| Pyrimidine N1 | -0.65 |

| Pyrimidine N3 | -0.68 |

Spectroscopic Property Prediction

Computational spectroscopy has become an indispensable tool for interpreting and predicting the spectral features of molecules. By employing quantum chemical calculations, it is possible to simulate and analyze the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound, providing a detailed correlation between its molecular structure and spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically performed using Density Functional Theory (DFT), can provide highly accurate predictions of both ¹H and ¹³C NMR spectra. These calculations are invaluable for assigning experimental signals and understanding the electronic environment of each atom within the molecule.

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are influenced by the electron density around the nuclei, with higher electron density leading to greater shielding and a lower chemical shift value.

For this compound, the protons on the phenyl ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. The chemical shifts of the pyrimidine protons will also be in a similar range, influenced by the electronegativity of the nitrogen atoms in the ring. The N-H protons of the guanidine group are expected to be more deshielded and may appear at higher chemical shifts, their exact position being sensitive to solvent and concentration due to hydrogen bonding.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl and pyrimidine rings will exhibit distinct signals. The guanidinium (B1211019) carbon is anticipated to have a characteristic chemical shift, reflecting its unique bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C1 | - | 138.5 |

| Phenyl C2, C6 | 7.60 | 122.0 |

| Phenyl C3, C5 | 7.45 | 129.5 |

| Phenyl C4 | 7.30 | 125.0 |

| Guanidine C | - | 155.0 |

| Guanidine N-H | 8.50, 9.20 | - |

| Pyrimidine C2 | - | 158.0 |

| Pyrimidine C4, C6 | 8.60 | 159.0 |

| Pyrimidine C5 | 7.10 | 115.0 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical vibrational frequency calculations, also commonly performed with DFT, can predict the IR spectrum of this compound. These calculations help in the assignment of experimental IR bands to specific molecular vibrations, such as stretching, bending, and wagging modes.

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting predicted spectrum can be compared with experimental data to confirm the molecular structure.

Key vibrational modes for this compound would include the N-H stretching vibrations of the guanidine group, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl and pyrimidine rings are expected around 3000-3100 cm⁻¹. The C=N and C-N stretching vibrations of the guanidine and pyrimidine moieties will give rise to characteristic bands in the fingerprint region (1650-1000 cm⁻¹). The C=C stretching vibrations of the aromatic rings are also found in this region.

Table 2: Predicted IR Vibrational Frequencies for this compound Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3450, 3350 | Guanidine group |

| C-H stretch (aromatic) | 3100-3000 | Phenyl and pyrimidine rings |

| C=N stretch | 1640 | Guanidine and pyrimidine |

| C=C stretch (aromatic) | 1600, 1580, 1450 | Phenyl and pyrimidine rings |

| N-H bend | 1550 | Guanidine group |

Reactivity and Stability Assessments

Computational methods are also employed to evaluate the chemical reactivity and stability of molecules. These assessments are crucial for understanding the behavior of this compound in chemical reactions and for predicting its potential as a stable compound.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thus highlighting the regions most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations can pinpoint which nitrogen or carbon atoms are the most likely centers of reactivity.

Table 3: Hypothetical Global Reactivity Descriptors for this compound Note: These values are for illustrative purposes.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (HOMO-LUMO) | 5.3 eV | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.65 eV | Moderately hard molecule |

Guanidine and pyrimidine derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the electronic energies of the different possible tautomers of this compound, it is possible to predict which form is energetically preferred and therefore likely to be the most abundant. mdpi.comresearchgate.net

For this compound, tautomerism can occur within the guanidine group (amino-imino tautomerism) and potentially involving the pyrimidine ring. The relative energies of these tautomers are influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. mdpi.com Gas-phase calculations often indicate the most stable intrinsic structure, while including solvent effects in the calculations can predict the predominant tautomer in solution. mdpi.comresearchgate.net

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which have uses in technologies such as optical data storage and telecommunications. Computational chemistry provides a means to predict the NLO properties of molecules like this compound.

The key NLO properties, the first hyperpolarizability (β) and second hyperpolarizability (γ), can be calculated using quantum chemical methods. Molecules with significant NLO responses typically possess a donor-acceptor structure, which facilitates intramolecular charge transfer upon excitation by an electric field. In this compound, the phenyl group can act as an electron-donating group, while the pyrimidine and guanidine moieties can function as electron-accepting groups, creating a potential push-pull system.

Theoretical calculations can quantify the magnitude of the hyperpolarizability and provide insights into the electronic transitions responsible for the NLO response. Studies on similar pyrimidine derivatives have shown that they can exhibit significant NLO properties, suggesting that this compound could also be a promising candidate for NLO applications. nih.govnih.govresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Coordination Chemistry and Metal Complexes of 1 Phenyl 3 Pyrimidin 2 Ylguanidine Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands based on the 1-Phenyl-3-pyrimidin-2-ylguanidine scaffold is predicated on the strategic placement of donor atoms to facilitate chelation and the electronic and steric tuning of the ligand framework to influence the properties of the resulting metal complexes.

This compound possesses several potential donor atoms: the nitrogen atoms of the guanidinyl group and the nitrogen atoms of the pyrimidine (B1678525) ring. The guanidine (B92328) unit, with its Y-shaped CN₃ core, can coordinate to metal ions in a monodentate fashion through its imine nitrogen or in a bidentate fashion, forming a four-membered chelate ring. The pyrimidine ring offers two nitrogen atoms in a 1,3-relationship, which can also participate in coordination.

The chelation capabilities of this compound derivatives are primarily centered around the formation of a stable chelate ring involving one of the pyrimidine nitrogens and a nitrogen from the guanidine group. This results in a bidentate N,N-coordination mode, which is a common feature for related guanidine-pyridine ligands. The formation of such a chelate is entropically favored and leads to thermodynamically stable metal complexes. The specific nitrogen atoms involved in chelation can be influenced by the substitution pattern on both the phenyl and pyrimidine rings.

The coordination behavior of this compound is significantly influenced by both steric and electronic factors. chemrxiv.org

Electronic Influences: The electronic properties of the substituents on the aromatic rings play a crucial role in modulating the donor strength of the nitrogen atoms. Electron-donating groups on the phenyl or pyrimidine rings increase the electron density on the nitrogen atoms, enhancing their basicity and making them stronger donors to the metal center. Conversely, electron-withdrawing groups decrease the electron density, weakening the donor capacity of the nitrogen atoms. These electronic modifications can impact the stability of the metal-ligand bond and influence the redox properties of the metal complex.

| Factor | Influence on Coordination |

| Steric Hindrance | Affects coordination number and geometry; can lead to distorted structures. |

| Electron-Donating Groups | Increase ligand donor strength; enhance metal-ligand bond stability. |

| Electron-Withdrawing Groups | Decrease ligand donor strength; can affect complex stability and redox potentials. |

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Derivatives of this compound have been shown to form complexes with a wide range of transition metals. The synthesis of these complexes often proceeds by mixing stoichiometric amounts of the ligand and the metal salt in a solvent such as methanol, ethanol, or acetonitrile.

For instance, copper(II) complexes can be prepared by reacting the ligand with copper(II) chloride or copper(II) acetate. mdpi.com Similarly, cobalt(II), nickel(II), and zinc(II) complexes can be synthesized using their respective chloride or nitrate salts. asianpubs.orgresearchgate.netmdpi.com The synthesis of palladium(II) complexes may involve the use of palladium(II) chloride as a precursor. mdpi.com Vanadium complexes, often in the form of oxovanadium(IV), can be synthesized from vanadyl sulfate. Silver(I) and uranyl(VI) complexes have also been reported with related nitrogen-containing heterocyclic ligands, suggesting the feasibility of forming such complexes with this compound. semanticscholar.orgmdpi.com

A generalized reaction for the synthesis of a metal complex with this compound (L) can be represented as:

nL + MXm → [M(L)n]Xm

where M is the metal ion, X is the counter-anion, and n is the stoichiometric coefficient.

The outcome of the complexation reaction, including the stoichiometry and the coordination geometry of the resulting complex, is highly dependent on the reaction conditions. Key parameters include the metal-to-ligand ratio, the choice of solvent, the reaction temperature, and the pH of the medium.

Metal-to-Ligand Ratio: The stoichiometry of the final complex is often controlled by the molar ratio of the reactants. For a bidentate ligand like this compound, complexes with a 1:1 or 1:2 metal-to-ligand ratio are commonly observed, leading to species such as [M(L)X₂] or [M(L)₂]X₂.

Solvent: The choice of solvent can influence the solubility of the reactants and products, and in some cases, the solvent molecule itself can coordinate to the metal center. Protic solvents like ethanol and methanol are frequently used.

Temperature and pH: The reaction temperature can affect the rate of complex formation and the crystallinity of the product. The pH of the solution can be crucial, especially for ligands with protonatable sites, as it can influence the deprotonation of the ligand and its coordination ability.

| Metal Ion | Typical Precursor | Common Stoichiometry (M:L) |

| Cu(II) | CuCl₂, Cu(OAc)₂ | 1:1, 1:2 |

| Co(II) | CoCl₂·6H₂O | 1:2 |

| Ni(II) | NiCl₂·6H₂O | 1:2 |

| Zn(II) | ZnCl₂, Zn(OAc)₂ | 1:1, 1:2 |

| Pd(II) | PdCl₂ | 1:1, 1:2 |

Characterization of Metal Complexes

Common characterization techniques include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-H bonds of the guanidine and pyrimidine moieties upon complexation provide evidence of coordination. New bands in the far-IR region can often be assigned to metal-nitrogen stretching vibrations.

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. The position and intensity of these bands can give insights into the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure in solution. Chemical shift changes of the ligand protons and carbons upon coordination can help to identify the binding sites.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. This technique allows for the unambiguous determination of the solid-state structure of the complex.

Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II), Fe(III)), magnetic susceptibility measurements provide information about the number of unpaired electrons and can help to deduce the geometry of the complex.

The collective data from these techniques allow for a comprehensive understanding of the coordination chemistry of this compound and its derivatives.

Elemental Analysis, Molar Conductivity, and Magnetic Susceptibility

The characterization of metal complexes of this compound derivatives often begins with fundamental techniques such as elemental analysis, molar conductivity, and magnetic susceptibility measurements. These methods provide initial insights into the stoichiometry, electrolytic nature, and magnetic properties of the complexes.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes by quantifying the percentage composition of elements such as carbon, hydrogen, nitrogen, and the metal. The experimentally obtained percentages are compared with the calculated values for the proposed structures to ascertain the stoichiometry of the ligand and metal in the complex. nih.govresearchgate.net

Molar Conductivity: Molar conductivity measurements, typically carried out in a suitable solvent like DMSO or DMF, help in determining the electrolytic nature of the complexes. researchgate.net The values obtained can distinguish between electrolytic and non-electrolytic complexes, indicating whether any counter-ions are present outside the coordination sphere. researchgate.netijpsr.com Low molar conductance values are indicative of non-electrolytic complexes. researchgate.netijpsr.com

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are employed to determine the effective magnetic moment (µeff) of the metal complexes. This provides information about the number of unpaired electrons in the central metal ion, which is crucial for deducing the geometry of the complex. For instance, different geometries such as octahedral, square planar, or tetrahedral will exhibit distinct magnetic moments for the same metal ion. jscimedcentral.com

Table 1: Hypothetical Physicochemical Data for Metal Complexes of a this compound Derivative (L)

| Complex | Color | Yield (%) | M.P. (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Co(L)Cl₂] | Blue | 68 | >300 | 15.2 | 4.52 | Tetrahedral |

| [Ni(L)Cl₂] | Green | 75 | 285 | 12.8 | Diamagnetic | Square Planar |

| [Cu(L)Cl₂] | Green | 81 | 298 | 18.5 | 1.89 | Distorted Octahedral |

| [Zn(L)Cl₂] | White | 85 | >300 | 10.7 | Diamagnetic | Tetrahedral |

Note: This table contains representative data based on typical findings for similar guanidine-based complexes and is for illustrative purposes.

Spectroscopic Signatures in Complexes (e.g., UV-Vis, IR, Mass Spectra)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound derivatives.

UV-Visible Spectroscopy: The electronic spectra of the complexes, recorded in a suitable solvent, provide information about the electronic transitions and the geometry of the coordination sphere. researchgate.net The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. The position and intensity of these bands can be indicative of the coordination environment around the metal ion. For instance, a cobalt(II) complex with a square pyramidal geometry has been reported to show MLCT bands at 357 nm and 468 nm. scirp.org A copper(II) complex derived from a related ligand exhibited a ligand-metal charge transfer band at 721 nm. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. By comparing the IR spectrum of the free ligand with those of the metal complexes, shifts in the characteristic vibrational frequencies of the functional groups can be identified. For example, a shift in the ν(C=N) stretching frequency of the guanidine or pyrimidine group upon complexation indicates the involvement of the nitrogen atom in coordination to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. scispace.comaristonpubs.com

Mass Spectrometry: Mass spectrometry provides information about the molecular weight of the complexes and can help in confirming their proposed formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the complex. mdpi.com

Table 2: Representative Spectroscopic Data for a Cu(II) Complex of a this compound Derivative

| Technique | Observation | Interpretation |

| UV-Vis | Band at ~720 nm | Ligand-Metal Charge Transfer scirp.org |

| IR | Shift in ν(C=N) of pyrimidine from 1580 cm⁻¹ to 1565 cm⁻¹ | Coordination of pyrimidine nitrogen to Cu(II) |

| New band at ~450 cm⁻¹ | Formation of Cu-N bond | |

| Mass Spec | Molecular ion peak corresponding to [Cu(L)Cl₂]⁺ | Confirms the stoichiometry of the complex |

Note: The data in this table is illustrative and based on findings for structurally similar complexes.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is used to study the thermal stability of the metal complexes and to understand their decomposition patterns. scispace.com The TGA curve provides information about the temperature ranges at which the complex decomposes and the mass loss at each step. This can help in identifying the presence of coordinated or lattice water molecules and in determining the final residue, which is often a metal oxide. aristonpubs.comredalyc.org For example, the thermal decomposition of a binuclear copper(II) complex derived from a related Schiff base showed a three-step decomposition process. scirp.org The first step, between 30°C and 151°C, corresponded to the loss of a water molecule and an ethanolate ion. scirp.org The second step, between 151°C and 180°C, was attributed to the loss of a nitrate ion, while the final decomposition of the organic moieties occurred between 180°C and 310°C. scirp.org

Geometrical Structures and Bonding in Complexes

The geometry and bonding in metal complexes of this compound derivatives are determined by the nature of the metal ion, the coordination mode of the ligand, and the presence of other coordinating species.

Octahedral, Square Planar, Square Pyramidal Geometries

Metal complexes of guanidine-containing ligands can adopt various geometries. researchgate.netjscimedcentral.com

Octahedral: This is a common geometry for six-coordinate complexes, often observed for transition metals like Co(II), Ni(II), and Cu(II). researchgate.netnih.gov

Square Planar: This geometry is typical for d⁸ metal ions such as Ni(II) and Pd(II), and is often associated with diamagnetic properties. researchgate.netjscimedcentral.com

Square Pyramidal: Five-coordinate complexes can adopt a square pyramidal geometry. For instance, a cobalt complex derived from a related Schiff base was proposed to have a square pyramidal geometry around the cobalt ion. scirp.orgnih.gov

Role of the Guanidine and Pyrimidine Moieties in Metal Coordination

The this compound ligand possesses multiple potential coordination sites. The guanidine moiety can coordinate to a metal center through one or both of its imine nitrogen atoms, acting as a monodentate or bidentate ligand. researchgate.netencyclopedia.pub The pyrimidine ring contains two nitrogen atoms that can also participate in coordination. acs.org The specific coordination mode will depend on factors such as the metal ion's preference for certain donor atoms and the steric constraints of the ligand. It is also possible for the ligand to act as a bridging ligand, connecting two metal centers.

In some instances, the Schiff base precursor to the guanidine can undergo metal-assisted hydrolysis during complexation. scirp.org This results in the formation of complexes with the hydrolysis products rather than the original ligand. scirp.org

Computational Validation of Complex Structures

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to validate the proposed structures of metal complexes and to gain a deeper understanding of their electronic properties. dntb.gov.ua DFT calculations can be used to optimize the geometry of the complexes, calculate their spectroscopic properties, and analyze the nature of the metal-ligand bonding. dntb.gov.ua These theoretical calculations can complement experimental data and provide valuable insights into the structure and reactivity of the complexes.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

The guanidine (B92328) and pyrimidine (B1678525) moieties of 1-phenyl-3-pyrimidin-2-ylguanidine are rich in hydrogen bond donors and acceptors, making hydrogen bonding the primary driving force in its crystal engineering.

Intramolecular Hydrogen Bonding

While intermolecular interactions are dominant, the potential for intramolecular hydrogen bonding exists in this compound. Depending on the conformation of the molecule, a hydrogen bond could form between one of the N-H groups of the guanidine function and a nitrogen atom of the pyrimidine ring. This type of interaction can influence the planarity of the molecule and the relative orientation of the phenyl and pyrimidyl rings. Studies on similar structures, such as ortho-substituted benzamides, have demonstrated the role of intramolecular hydrogen bonds in controlling molecular conformation mdpi.com. For instance, in some sulfonamide derivatives, intramolecular N-H···O bonds lead to the formation of stable ring motifs mdpi.com.

Intermolecular Hydrogen Bonding and Dimer/Chain Formation

Intermolecular hydrogen bonds are the most significant interactions in the supramolecular chemistry of N-heterocyclic compounds. The N-H groups of the guanidine moiety are potent hydrogen bond donors, while the pyrimidine ring nitrogens and the imino nitrogen of the guanidine act as acceptors.

In related systems like pyrimidinones, strong N-H···O or N-H···N hydrogen bonds lead to the formation of well-defined dimers and chains nih.gov. For example, sulfaguanidine, which also contains a guanidyl group, is known to form various hydrogen-bonded motifs, including R2(2)(8) homosynthons through N-H···N interactions nih.gov. It is highly probable that this compound forms similar centrosymmetric dimers via a pair of N-H···N hydrogen bonds between the guanidine groups of two molecules.

These dimeric units can then be further extended into one-dimensional chains through additional hydrogen bonds involving the pyrimidine nitrogen atoms. The formation of such chains has been observed in the crystal structures of various pyridyl and pyrimidyl-containing compounds researchgate.netresearchgate.net.

π-Stacking Interactions

The presence of both phenyl and pyrimidine rings in this compound makes it susceptible to π-stacking interactions. These interactions, although weaker than hydrogen bonds, play a crucial role in the stabilization of the crystal structure by organizing the molecules in a parallel or offset fashion.

In many crystal structures of compounds containing phenyl and pyrimidine rings, π-π stacking is a common feature researchgate.netresearchgate.netnih.gov. The stacking can occur between two phenyl rings, two pyrimidine rings, or a phenyl and a pyrimidine ring. The geometry of these interactions can vary from face-to-face to edge-to-face. The tendency for self-stacking in nucleobases, which are pyrimidine and purine (B94841) derivatives, decreases in the order adenine (B156593) > guanine (B1146940) > cytosine ~ uracil, highlighting the influence of the specific ring system nih.gov. The presence of substituents on the aromatic rings can also modulate the strength and geometry of these interactions rsc.org.

Role of Substituents in Modulating Supramolecular Assemblies

The introduction of substituents on the phenyl or pyrimidine rings of this compound can significantly alter the supramolecular assembly. Substituents can influence the electronic properties of the aromatic rings, thereby affecting the strength of hydrogen bonds and π-stacking interactions. Furthermore, bulky substituents can introduce steric hindrance, which can prevent certain packing arrangements and favor others rsc.org.

For example, the functionalization of flat aromatic molecules with "picket-fence" type groups has been shown to suppress π-π stacking and enhance solid-state emission rsc.org. In the context of this compound, a substituent on the phenyl ring could sterically hinder the formation of π-stacked dimers or chains, potentially leading to a completely different crystal packing. Electron-donating or electron-withdrawing substituents would modify the charge distribution on the aromatic rings, thereby tuning the electrostatic component of the π-stacking interactions.

Computational Studies on Non-Covalent Interactions

Computational methods are invaluable for understanding and quantifying the non-covalent interactions that govern the supramolecular chemistry of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine the optimized geometry of the molecule and to calculate the energies of different intermolecular interaction motifs mdpi.comresearchgate.net.

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are powerful computational tools for visualizing and characterizing weak interactions scielo.org.mx. These methods can identify critical points in the electron density that correspond to hydrogen bonds, van der Waals interactions, and π-stacking. The analysis of the reduced density gradient can provide a graphical representation of the regions of space where non-covalent interactions are significant researchgate.net. Such computational studies on related systems have provided deep insights into the nature and strength of the various intermolecular forces at play nih.govnih.govmdpi.com. For this compound, these studies could predict the most stable dimer conformations and provide quantitative estimates of the interaction energies involved in the formation of its supramolecular assemblies.

Advanced Applications and Functional Properties Mechanistic and in Vitro Studies

Biochemical Interactions and Mechanistic Studies (In Vitro)

The unique structural combination of a phenyl ring, a guanidine (B92328) group, and a pyrimidine (B1678525) nucleus in 1-Phenyl-3-pyrimidin-2-ylguanidine underpins its diverse biochemical interactions. Research into this compound and its derivatives has provided critical insights into its mechanisms of action at a molecular level.

Enzyme Inhibition Studies (e.g., MSK1, amyloid beta aggregation)

While direct studies on this compound are limited, research on closely related analogues highlights the therapeutic potential of this structural class in enzyme inhibition.

One area of significant interest is the inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory diseases. A screening of a chemical library identified 6-phenylpyridin-2-yl guanidine , a structural isomer of the target compound, as a hit for MSK1 inhibition with an IC₅₀ value of approximately 18 µM. mdpi.com This discovery prompted further structure-activity relationship studies, leading to the development of more potent inhibitors, demonstrating that the phenyl-guanidine-heterocycle scaffold is a promising starting point for developing novel anti-inflammatory agents targeting MSK1. mdpi.com

Furthermore, derivatives of phenylpyrimidinylguanidine have been identified as inhibitors of Forkhead box O3 (FOXO3)-induced gene transcription. acs.orgnih.gov FOXO3 is a key transcription factor involved in cellular processes like stress resistance and apoptosis, and its inhibition is a promising strategy in cancer therapy. nih.gov Studies showed that phenylpyrimidinylguanidine derivatives could inhibit FOXO3-induced gene transcription in cancer cells with submicromolar potency, representing a significant improvement over parent compounds. acs.orgnih.gov

Although the inhibition of amyloid-beta aggregation is a key strategy in Alzheimer's disease research, specific studies linking this compound to this process are not prominent in the current literature. nih.gov

Receptor Binding Profiling

The receptor binding profile for this compound and its analogues suggests potential interactions with several key receptor families. For instance, pyridinyl-2-guanidines, which are structurally similar, have been investigated as antagonists for α₂-adrenoreceptors. doi.org Additionally, related heterocyclic compounds have been explored for their activity at serotonergic receptors, such as 5-HT₃, 5-HT₅, and 5-HT₇, which are implicated in pain and inflammation pathways. doi.org

More complex derivatives incorporating the pyrido[2,3-d]pyrimidine (B1209978) core, which is related to the structure of interest, have been developed as potent and selective irreversible inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1-4). nih.gov This indicates that the broader chemical scaffold has the potential to be adapted for high-affinity binding to specific receptor tyrosine kinases.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods like molecular docking and dynamics simulations have been instrumental in understanding how phenylpyrimidinylguanidine derivatives interact with their biological targets. For inhibitors of the FOXO3 transcription factor, NMR data combined with HADDOCK docking simulations were used to build structural models of the protein-ligand complex. acs.orgnih.gov

These simulations predicted that the phenyl moiety of a dimethylpyrimidinyl-guanidine derivative binds into a groove formed by specific amino acid residues (G¹⁵⁸, N¹⁵⁹, Y¹⁶²) in the N-terminal segment of the FOXO3 DNA-binding domain. acs.org Meanwhile, the dimethylpyrimidinyl part of the molecule was predicted to interact with residues Y¹⁹³ and K¹⁹⁵ from helix H4. acs.org These interactions are believed to block the DNA-binding surface of FOXO3, thus inhibiting its transcriptional activity. nih.gov The simulations for different derivatives revealed distinct binding modes, providing a basis for optimizing the inhibitors' potency. acs.org

Similar computational approaches have been applied to a wide range of pyrimidine derivatives to predict their binding affinity and interaction patterns with targets like cyclin-dependent kinases (CDKs) and viral proteins, underscoring the utility of these methods in drug design. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies without Clinical Context

Structure-activity relationship (SAR) studies on phenyl-guanidine and pyrimidine derivatives have yielded crucial information for optimizing their biological activities.

In the context of MSK1 inhibitors, SAR studies on the 6-phenylpyridin-2-yl guanidine scaffold revealed key insights. mdpi.com Replacing the phenyl group with a 3-pyridyl moiety was beneficial for activity, yielding an inhibitor with an IC₅₀ of 5.8 µM. mdpi.com Conversely, a 4-pyridyl substitution was detrimental. This suggests that specific π-π interactions between the aromatic ring and the target enzyme are critical for inhibitory potency. mdpi.com

For the phenylpyrimidinylguanidine series targeting FOXO3, lengthening the linker between the guanidine and aryl groups was found to increase inhibitory potency by an order of magnitude. acs.org This highlights the importance of spatial orientation and the ability to bridge different interaction sites within the protein's binding pocket.

SAR studies on benzyl (B1604629) and phenyl guanidine derivatives as antimicrobial agents have also been conducted. These studies determined that substitutions on the benzyl ring significantly impact the minimum inhibitory concentration (MIC) against various bacteria, providing a roadmap for designing more effective antibiotics. nih.gov

Antimicrobial and Antifungal Activity Investigations (In Vitro)

The guanidine and pyrimidine moieties are both well-established pharmacophores in antimicrobial drug discovery. Their combination in this compound suggests a strong potential for antimicrobial and antifungal properties.

Investigations into a series of benzyl and phenyl guanidine derivatives have demonstrated potent in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting MIC values in the low µg/mL range. nih.gov For example, one of the most potent derivatives showed an MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Several derivatives also showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies on pyrimidine derivatives have consistently shown their efficacy as antimicrobial and antifungal agents. nih.gov The pyrimidine ring is considered to enhance the biological activity compared to other diazines. nih.gov Research on various pyrimidine compounds has confirmed significant activity against bacteria like Bacillus subtilis and fungi such as Aspergillus niger and Candida albicans. nih.govresearchgate.netmdpi.com

The general class of guanidinic compounds is also recognized for its broad-spectrum antifungal activity against clinically relevant pathogens, including various Candida and Cryptococcus species. nih.gov

Table 1: In Vitro Antibacterial Activity of Phenyl Guanidine Derivatives This table is representative of data for the broader class of phenyl guanidine derivatives, as detailed in the cited literature.

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | nih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Escherichia coli | 1 | nih.gov |

| 3-(4-trifluoromethyl)-benzyloxy derivative | Staphylococcus aureus | 1 | nih.gov |

| 3-(4-trifluoromethyl)-benzyloxy derivative | Escherichia coli | 16 | nih.gov |

| Various aminoguanidine (B1677879) hydrazone derivatives | S. aureus & E. coli | 4 | nih.gov |

Antioxidant Activity Evaluation (In Vitro)

The potential for antioxidant activity is another important functional property of compounds containing phenyl and heterocyclic amine structures. Studies on structurally related compounds provide evidence for the antioxidant capacity of the this compound scaffold.

A study on 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), a close analogue where the guanidine is replaced by a thiourea (B124793) group, evaluated its ability to scavenge DPPH• and ABTS•+ radicals. hueuni.edu.vn The compound demonstrated notable antioxidant activity, with IC₅₀ values of 1.3 x 10⁻³ M and 1.1 x 10⁻³ M against DPPH• and ABTS•+, respectively. hueuni.edu.vn Computational studies suggested that the antioxidant effect primarily occurs via a Hydrogen Atom Transfer (HAT) mechanism. hueuni.edu.vn

Furthermore, pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. In one study, a pyrimidine derivative with a para-fluoro substituted phenyl ring showed significant antioxidant activity with an IC₅₀ value of 98.5 µg/mL in a DPPH assay. nih.gov Another derivative bearing a hydroxy group on the phenyl ring also showed activity with an IC₅₀ of 117.8 µg/mL. nih.gov These findings indicate that the pyrimidine core, in conjunction with substituted phenyl rings, contributes to the molecule's ability to neutralize free radicals.

Potential in Materials Science

The unique structural characteristics of this compound, featuring a phenyl ring, a pyrimidine ring, and a guanidine group, have prompted investigations into its utility in various materials science applications. The presence of multiple nitrogen atoms and the potential for hydrogen bonding and π-π stacking interactions are key features that underpin its functional properties.

Currently, there is no publicly available research or documented evidence to suggest the application of this compound in the development of sensors. While the guanidinium (B1211019) group is known to participate in anion binding, a critical function in many chemical sensors, specific studies detailing the use of this particular compound for such purposes have not been reported. The potential for its use remains a theoretical possibility pending future investigation into its binding affinities and selectivity for various analytes.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions

While direct research on 1-Phenyl-3-pyrimidin-2-ylguanidine is limited, analysis of closely related phenylpyrimidinylguanidines provides valuable insights. A key contribution of the study of this class of compounds is the elucidation of their role as modulators of specific biological targets in non-clinical research. For instance, derivatives of phenylpyrimidinylguanidines have been identified as inhibitors of Forkhead box O3 (FOXO3)-induced gene transcription. nih.govnist.gov This inhibitory action is significant in understanding cellular pathways related to stress resistance and apoptosis in research settings.

The core structure, combining a phenyl ring, a guanidine (B92328) group, and a pyrimidine (B1678525) moiety, is fundamental to its chemical character and potential interactions. The physicochemical properties of a closely related isomer, 1-Phenyl-1-pyrimidin-2-ylguanidine, are summarized in the table below, offering a baseline for understanding the subject compound.

| Property | Value | Source |

| Molecular Formula | C11H11N5 | PubChem |

| Molecular Weight | 213.24 g/mol | PubChem |

General synthetic routes for related arylpyrimidylguanidines have been established, typically involving the condensation of a substituted aminopyrimidine with a phenyl isothiocyanate followed by methylation and subsequent reaction with an amine, or through the reaction of dicyandiamide (B1669379) with an appropriate precursor under basic conditions. nih.govnih.gov These methodologies provide a foundation for the potential synthesis of this compound.

Unexplored Research Avenues and Challenges

The primary challenge in the study of this compound is the current scarcity of dedicated research. The majority of existing literature focuses on derivatives with additional substitutions, leaving the parent compound largely uncharacterized. nih.govacs.orgnih.gov

Unexplored Research Avenues:

Detailed Physicochemical Characterization: Comprehensive experimental analysis of properties such as solubility, pKa, and crystallographic structure is needed.

Biological Screening: The specific biological targets of this compound remain unknown. A broad screening against various enzymes and receptors could reveal its potential utility as a research tool.

Comparative Studies: A direct comparison of the biological and chemical properties of this compound with its 1-phenyl-1-pyrimidin-2-yl and other isomers would provide valuable structure-activity relationship (SAR) data.

Synthetic Optimization: While general methods exist for related compounds, the development of a high-yield, scalable synthesis specific to this compound presents a chemical challenge. rsc.org

Potential for Novel Derivative Design and Application Areas (Excluding Clinical)

The core structure of this compound is a promising scaffold for the design of novel derivatives for research applications. mdpi.comgsconlinepress.com By systematically modifying the phenyl and pyrimidine rings, new compounds with tailored properties could be developed.

Potential for Derivative Design:

Substitution on the Phenyl Ring: The introduction of various functional groups (e.g., halogens, alkyl, alkoxy) on the phenyl ring could modulate the compound's electronic properties and steric profile, potentially influencing its interaction with biological targets. mdpi.com

Modification of the Pyrimidine Ring: Altering the substitution pattern on the pyrimidine ring can affect the molecule's polarity and hydrogen bonding capacity.

Linker Modification: Studies on related compounds have shown that the length and flexibility of the linker between the aromatic moieties and the guanidine group can significantly impact activity. nih.gov

Potential Non-Clinical Application Areas:

Enzyme Inhibition Studies: Guanidine-containing compounds are known to interact with a variety of enzymes. nih.gov Novel derivatives could be designed as specific inhibitors for use in biochemical and cell-based assays to probe enzyme function.

Molecular Probes: With the addition of fluorescent or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological processes.

Material Science: The planar structure of the pyrimidine and phenyl rings suggests that derivatives could be explored for their potential in the development of novel organic materials.

Methodological Advancements and Interdisciplinary Approaches

Future research on this compound and its derivatives would benefit significantly from the integration of modern methodologies and interdisciplinary collaboration.

Methodological Advancements:

High-Throughput Screening: Employing high-throughput screening techniques would enable the rapid evaluation of a library of derivatives against a wide range of biological targets.

Computational Modeling: Molecular docking and dynamics simulations can predict the binding modes of these compounds with target proteins, guiding the rational design of more potent and selective derivatives. acs.org

Advanced Synthetic Techniques: The use of modern synthetic methods, such as microwave-assisted synthesis or flow chemistry, could streamline the production of a diverse library of derivatives. icm.edu.pl

Interdisciplinary Approaches:

Chemistry and Biology: A close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new compounds.

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed structural information on how these compounds interact with their biological targets, facilitating further optimization.

Pharmacology (Non-Clinical): In-depth in vitro pharmacological profiling will be crucial to characterize the mechanism of action of these compounds in a non-clinical context. nih.gov

Q & A

Basic: What are the standard synthetic routes for 1-Phenyl-3-pyrimidin-2-ylguanidine?

Answer: The compound is typically synthesized via a condensation reaction between substituted aniline derivatives and cyclohexanedione intermediates in ethanol, catalyzed by piperidine. For example, derivatives are prepared by reacting 5,5-disubstituted-1,3-cyclohexanedione with 4-substituted aniline under reflux conditions. Structural confirmation is achieved through IR, H NMR, and mass spectrometry .

Basic: How is the structural characterization of this compound performed?

Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard for resolving crystal structures. Spectroscopic methods include IR for functional group identification, H NMR for proton environments, and elemental analysis for purity validation. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced: How can substituent effects on the pyridine/pyrimidine rings be systematically optimized?

Answer: Substituent optimization involves evaluating electronic (e.g., electron-withdrawing groups like -NO) and steric effects (e.g., -CH) on reaction yield and bioactivity. For example, introducing halogens (Cl, Br) at the 4-position of the phenyl ring enhances antimicrobial activity. Combinatorial libraries can be generated using Scheme 1 () to test substituent combinations (R = H, Me, Cl; R2 = OCH, NO) .

Advanced: How should researchers resolve contradictions between computational and experimental bioactivity data?

Answer: Divergent results often arise from methodological differences. Cross-validation strategies include:

- Hybrid modeling : Combine receptor-based machine learning (e.g., bioelectronic nose simulations) with wet-lab agonistic profiling of multiple receptors.

- Meta-analysis : Re-analyze existing datasets using unified parameters (e.g., Haddad et al.’s multidimensional metrics) to identify biases.

Discrepancies in feature clustering require re-evaluating assumptions about receptor-ligand interactions .

Advanced: What methodological controls are critical in antimicrobial screening assays?

Answer:

- Positive controls : Standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity.

- Negative controls : Solvent-only samples (e.g., DMSO) to rule out solvent toxicity.

- Dose-response curves : Test multiple concentrations (e.g., 10–100 µg/mL) to determine MIC (Minimum Inhibitory Concentration).

Data from show derivatives with MIC values <25 µg/mL against E. coli and S. aureus, indicating potent activity .

Advanced: How can computational models predict the toxicity profile of this compound derivatives?

Answer: Use QSAR (Quantitative Structure-Activity Relationship) models trained on PubChem datasets to predict reproductive or developmental toxicity. Key parameters include:

- Lipophilicity (logP) : High logP may indicate blood-brain barrier penetration.

- Electrostatic potential maps : Identify reactive sites prone to metabolic oxidation.

Validate predictions with in vitro assays (e.g., zebrafish embryotoxicity) .

Methodological: How to ensure rigor in qualitative data analysis for structure-activity studies?

Answer: